molecular formula C10H7FOS B6322025 3-Fluoro-5-(thiophen-2-yl)phenol, 95% CAS No. 187392-82-1

3-Fluoro-5-(thiophen-2-yl)phenol, 95%

Cat. No. B6322025
CAS RN: 187392-82-1
M. Wt: 194.23 g/mol
InChI Key: JGZPPDBOOVHTLL-UHFFFAOYSA-N
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Description

3-Fluoro-5-(thiophen-2-yl)phenol, 95% (3F5T2P) is an organic compound that has been widely studied for its potential applications in the field of synthetic chemistry. It is a member of the thiophen-2-ylphenol family and is a white crystalline solid with a melting point of 93-95 °C. 3F5T2P is a versatile reagent that has been used in various synthetic processes, including the synthesis of heterocycles and other complex molecules. In addition, 3F5T2P has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiological research. This article provides an overview of 3F5T2P, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.

Scientific Research Applications

3-Fluoro-5-(thiophen-2-yl)phenol, 95% has been studied for its potential applications in the field of synthetic chemistry. It has been used as a reagent in the synthesis of heterocycles and other complex molecules. In addition, 3-Fluoro-5-(thiophen-2-yl)phenol, 95% has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiological research. It has been used as a substrate in enzyme assays, as an inhibitor of enzymes, and as a ligand for metal ions. It has also been studied for its ability to interact with proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(thiophen-2-yl)phenol, 95% is not fully understood. However, it is believed to interact with biological molecules through hydrogen bonding, electrostatic interactions, and dipole-dipole interactions. In addition, 3-Fluoro-5-(thiophen-2-yl)phenol, 95% has been shown to interact with metal ions, such as zinc and copper, and to form complexes with them. These complexes can then interact with proteins and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(thiophen-2-yl)phenol, 95% are not fully understood. However, it has been shown to interact with enzymes and to inhibit their activity. In addition, 3-Fluoro-5-(thiophen-2-yl)phenol, 95% has been shown to interact with proteins and other biomolecules, and to affect their activity. It has also been shown to interact with metal ions and to form complexes with them.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Fluoro-5-(thiophen-2-yl)phenol, 95% in laboratory experiments include its low cost and its availability in a variety of solvents. In addition, it is a versatile reagent that can be used in a variety of synthetic processes. The main limitation of 3-Fluoro-5-(thiophen-2-yl)phenol, 95% is its lack of specificity, as it has been shown to interact with a wide range of biological molecules.

Future Directions

The future directions for 3-Fluoro-5-(thiophen-2-yl)phenol, 95% research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry and biochemistry. In addition, further research is needed to better understand its interactions with proteins and other biomolecules. Finally, further research is needed to explore the potential of 3-Fluoro-5-(thiophen-2-yl)phenol, 95% as a drug or therapeutic agent.

Synthesis Methods

3-Fluoro-5-(thiophen-2-yl)phenol, 95% can be synthesized via a number of methods, including the Williamson ether synthesis, the Wittig reaction, and the Suzuki coupling reaction. The Williamson ether synthesis involves the condensation of an aromatic aldehyde with an alkyl halide in the presence of a base. The Wittig reaction involves the reaction of an alkyl halide with a phosphonium salt in the presence of a base. Lastly, the Suzuki coupling reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a base. These methods are all commonly used in organic synthesis and have been used to synthesize 3-Fluoro-5-(thiophen-2-yl)phenol, 95%.

properties

IUPAC Name

3-fluoro-5-thiophen-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FOS/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZPPDBOOVHTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633446
Record name 3-Fluoro-5-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(thiophen-2-YL)phenol

CAS RN

187392-82-1
Record name 3-Fluoro-5-(2-thienyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187392-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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